![molecular formula C22H27ClFN3 B6106386 1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine](/img/structure/B6106386.png)
1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine
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Overview
Description
1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its psychoactive effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
Scientific Research Applications
1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine has been studied for its potential therapeutic applications in scientific research. It has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a treatment for anxiety and depression. This compound has also been studied for its effects on the cardiovascular system, as it has been shown to increase heart rate and blood pressure in animal models. Additionally, this compound has been investigated for its potential use as a tool in neuroscience research, as it can modulate the activity of serotonin receptors in the brain.
Mechanism of Action
1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine acts as an agonist of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound also has affinity for other receptors, such as the dopamine D2 receptor and the α2-adrenergic receptor, which may contribute to its cardiovascular effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the dose and route of administration. In animal models, this compound has been shown to increase locomotor activity, induce hypothermia, and cause changes in sleep patterns. This compound has also been shown to increase heart rate and blood pressure, which may be due to its effects on the cardiovascular system. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which may be due to its effects on serotonin receptors in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine in lab experiments is that it has a well-characterized mechanism of action and can be used to selectively modulate serotonin receptors. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which may be useful in studying the neurobiology of anxiety and depression. However, one limitation of using this compound in lab experiments is that it has psychoactive effects and may be difficult to control for in behavioral studies. Additionally, this compound has cardiovascular effects that may complicate studies of cardiovascular function.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine. One area of interest is the potential use of this compound as a treatment for anxiety and depression. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of interest is the use of this compound as a tool in neuroscience research. This compound can be used to selectively modulate serotonin receptors and may be useful in studying the neurobiology of anxiety and depression. Finally, future studies are needed to determine the long-term effects of this compound on the cardiovascular system, as its effects on heart rate and blood pressure may have implications for its use as a therapeutic agent.
Synthesis Methods
1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine can be synthesized through a multi-step process that involves the reaction of 1-(3-chlorophenyl)piperazine with 4-fluorobenzyl chloride in the presence of a base and a solvent. The resulting intermediate is then reacted with 3-piperidinylmethylamine to yield this compound. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization and column chromatography.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClFN3/c23-19-3-1-4-21(15-19)26-11-13-27(14-12-26)22-5-2-10-25(17-22)16-18-6-8-20(24)9-7-18/h1,3-4,6-9,15,22H,2,5,10-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWNXEXPTXUNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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